2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 259522-44-6
VCID: VC2865283
InChI: InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H
SMILES: C1CNCC=C1C2=CN=C(C=C2)Cl.Cl
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

CAS No.: 259522-44-6

Cat. No.: VC2865283

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride - 259522-44-6

Specification

CAS No. 259522-44-6
Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
IUPAC Name 2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride
Standard InChI InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H
Standard InChI Key KVXPXVSYONRARC-UHFFFAOYSA-N
SMILES C1CNCC=C1C2=CN=C(C=C2)Cl.Cl
Canonical SMILES C1CNCC=C1C2=CN=C(C=C2)Cl.Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride consists of a pyridine ring with a chlorine atom at the 2-position and a partially saturated 1,2,3,6-tetrahydropyridine ring attached at the 5-position. The compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form. The molecular structure features two nitrogen-containing heterocycles: the pyridine core and the tetrahydropyridine substituent.

Related Compounds and Structural Analogues

The basic 2-chloropyridine scaffold appears in numerous biologically active compounds and synthetic intermediates. Related compounds such as 2-chloro-5-methylpyridine have established synthetic routes that might inform potential synthesis methods for our target compound . Another structural analogue, 2-Chloro-5-(trichloromethyl)pyridine, shares the 2-chloro-5-substituted pyridine core structure and has documented synthesis pathways that could provide insights into potential methods for preparing our target compound .

Cross-Coupling Approaches

Another potential route could involve cross-coupling reactions between a pre-chlorinated pyridine and an appropriate tetrahydropyridine derivative:

  • Preparation of a 2-chloro-5-bromopyridine or similar reactive intermediate

  • Palladium or nickel-catalyzed cross-coupling with a suitable tetrahydropyridine-containing organometallic reagent

  • Salt formation using hydrogen chloride to obtain the final hydrochloride form

Research Context and Analytical Considerations

Analytical Characterization

Proper characterization of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride would typically involve multiple complementary techniques:

Analytical TechniqueExpected InformationTypical Parameters
NMR SpectroscopyStructural confirmation, purity assessment¹H, ¹³C, and potentially ¹⁵N NMR in D₂O or DMSO-d₆
Mass SpectrometryMolecular weight confirmation, fragmentation patternESI-MS or APCI-MS techniques
HPLCPurity determinationReverse-phase with UV detection
X-ray CrystallographyAbsolute configuration, hydrogen bonding networkSingle crystal analysis
IR SpectroscopyFunctional group identificationCharacteristic bands for N-H, C-Cl, aromatic C=N

Stability Considerations

Based on related chlorinated pyridines, several stability considerations might be relevant:

  • Hydrolytic stability - chloro groups at the 2-position of pyridine can be susceptible to nucleophilic substitution in aqueous media at elevated temperatures

  • Thermal stability - most hydrochloride salts of heterocyclic compounds remain stable at room temperature but may decompose upon heating

  • Photostability - aromatic chloro compounds can sometimes undergo photochemical dechlorination under UV exposure

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